molecular formula C13H15ClN2O B1382711 6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride CAS No. 1881322-03-7

6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride

Cat. No.: B1382711
CAS No.: 1881322-03-7
M. Wt: 250.72 g/mol
InChI Key: BYYPCYIRGFFTTI-UHFFFAOYSA-N
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Description

6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core fused with a pyridine ring and an aminomethyl group. It is often used in various scientific research applications due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of the aminomethyl group through nucleophilic substitution reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar core features but lacking the aminomethyl group.

    Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms.

    Indole: Contains a fused benzene and pyrrole ring, differing from the quinoline core.

Uniqueness

6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(aminomethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH/c14-8-11-7-10-4-1-3-9-5-2-6-15(12(9)10)13(11)16;/h1,3-4,7H,2,5-6,8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYPCYIRGFFTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881322-03-7
Record name 1H,5H-Benzo[ij]quinolizin-5-one, 6-(aminomethyl)-2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881322-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride
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6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride
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6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride
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6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride

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